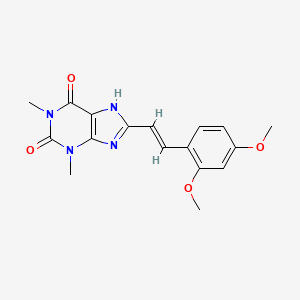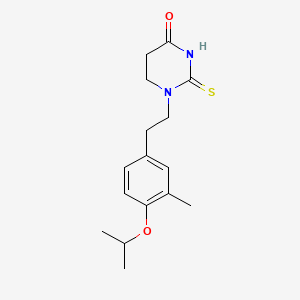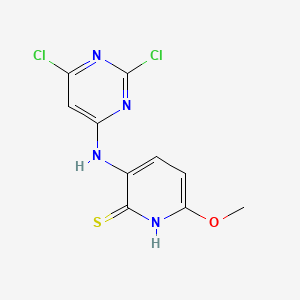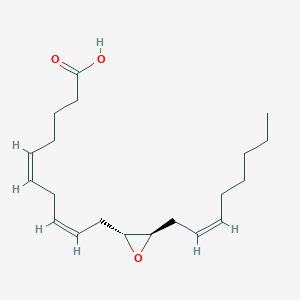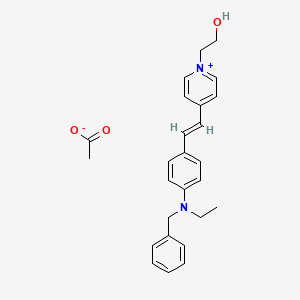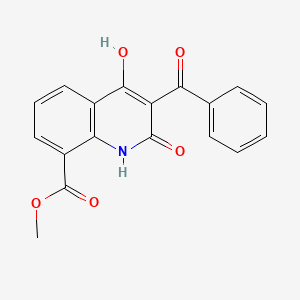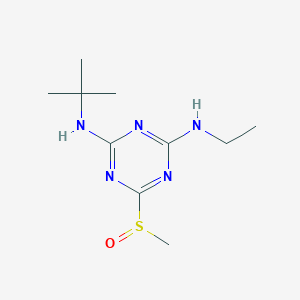
4-Bromodexamisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromodexamisole is an organobromine compound with the chemical formula C7H7BrO. It is a colorless liquid with a pleasant smell similar to that of anise seed. This compound is one of the three isomers of bromoanisole, the others being 3-bromoanisole and 2-bromoanisole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromodexamisole involves the bromination of methoxybenzene. Under an oxidizing gas atmosphere, methoxybenzene and liquid bromine are dissolved into 1-butyl-3-methylimidazole nitrate. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for more than one hour .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and a high raw material conversion rate, effectively reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromodexamisole undergoes various chemical reactions, including:
Substitution Reactions: It forms Grignard reagents and organozinc derivatives.
Coupling Reactions: It participates in Suzuki and Heck coupling reactions.
Common Reagents and Conditions
Grignard Reagent Formation: Reacts with magnesium in dry ether.
Suzuki Coupling: Catalyzed by palladium pincer complexes.
Heck Reaction: Conducted in room-temperature ionic liquids.
Major Products Formed
Tris(4-methoxyphenyl)phosphine: Formed from the reaction with phosphorus trichloride.
Ethyl 4-methoxycinnamate: Result of the Heck reaction with ethyl acrylates.
Wissenschaftliche Forschungsanwendungen
4-Bromodexamisole is used in various scientific research applications:
Chemistry: As a brominating reagent and intermediate in synthetic chemistry.
Biology: Used in RNA extraction to eliminate DNA contamination.
Medicine: Acts as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of aryl 1,3-diketones and other organic compounds.
Wirkmechanismus
The mechanism of action of 4-Bromodexamisole involves its ability to form reactive intermediates, such as Grignard reagents and organozinc derivatives. These intermediates participate in various coupling reactions, facilitating the formation of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromoanisole
- 2-Bromoanisole
Uniqueness
4-Bromodexamisole is unique due to its specific reactivity and applications in forming Grignard reagents and participating in coupling reactions. Its ability to act as a brominating reagent and its use in RNA extraction further distinguish it from its isomers .
Eigenschaften
CAS-Nummer |
71461-23-9 |
|---|---|
Molekularformel |
C11H11BrN2S |
Molekulargewicht |
283.19 g/mol |
IUPAC-Name |
(6R)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m0/s1 |
InChI-Schlüssel |
HTHGAIADRJRJOY-JTQLQIEISA-N |
Isomerische SMILES |
C1CSC2=N[C@@H](CN21)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


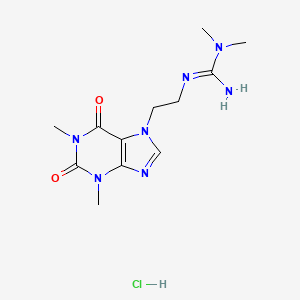
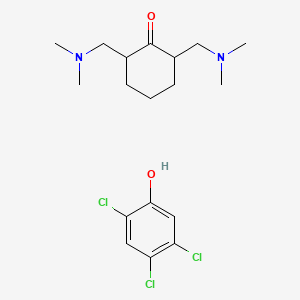
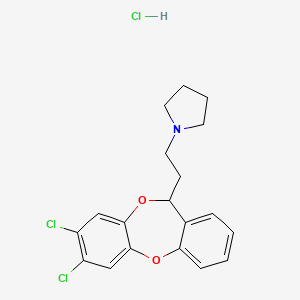
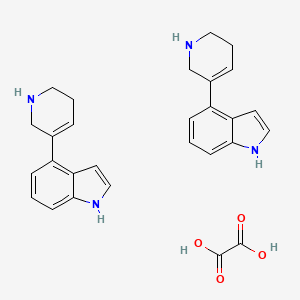
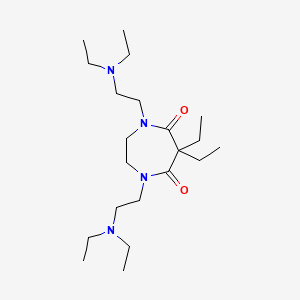
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
